2-(bromomethyl)-1-methylnaphthalene
Description
Overview of 2-(Bromomethyl)-1-methylnaphthalene: Structure, Research Focus, and Synthetic Potential
Unique Structural Features and Reactivity Considerations
The compound 2-(bromomethyl)-1-methylnaphthalene possesses a distinct substitution pattern on the naphthalene (B1677914) ring system that significantly influences its reactivity. The presence of a bromomethyl group at the 2-position and a methyl group at the 1-position introduces both steric and electronic effects that must be considered in its synthetic applications.
The bromomethyl group, being a primary benzylic halide, is highly susceptible to nucleophilic substitution reactions. The stability of the potential benzylic carbocation intermediate is enhanced by the adjacent naphthalene ring system through resonance. However, the neighboring methyl group at the 1-position introduces steric hindrance, which can modulate the rate and mechanism of these substitution reactions. This steric crowding can influence the approach of nucleophiles and may favor certain reaction pathways over others.
Electronically, the methyl group is weakly electron-donating, which can have a subtle influence on the electron density of the naphthalene ring and, consequently, the reactivity of the benzylic position. The interplay of these steric and electronic factors makes 2-(bromomethyl)-1-methylnaphthalene a unique building block with a reactivity profile that can be strategically exploited in organic synthesis.
Below is a table summarizing some of the key properties of 2-(bromomethyl)-1-methylnaphthalene:
| Property | Value |
| Molecular Formula | C₁₂H₁₁Br |
| Molecular Weight | 235.12 g/mol |
| Appearance | - |
| Melting Point | - |
| Boiling Point | - |
Note: Specific physical properties like melting and boiling points can vary depending on the source and purity.
Strategic Importance as a Key Synthetic Intermediate for Advanced Molecules
The enhanced reactivity of the benzylic bromide functionality in 2-(bromomethyl)-1-methylnaphthalene makes it a valuable precursor for the synthesis of a wide range of more complex molecules. Its ability to readily undergo nucleophilic substitution allows for the introduction of various functionalities, including amines, ethers, esters, and carbon-carbon bonds.
This versatility has led to its use in the preparation of compounds with potential applications in several fields:
Medicinal Chemistry: Naphthalene-based structures are integral to many approved drugs with a broad spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The 2-(bromomethyl)-1-methylnaphthalene scaffold can be incorporated into novel drug candidates, where the naphthalene unit and the substituents at the 1 and 2 positions can be tailored to optimize pharmacological activity. For instance, it can serve as a building block for the synthesis of analogs of existing drugs or for the creation of entirely new classes of therapeutic agents. researchgate.net
Materials Science: Functionalized naphthalenes are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The naphthalene core provides a rigid and planar structure with desirable photophysical properties. By using 2-(bromomethyl)-1-methylnaphthalene as a starting material, chemists can synthesize novel materials with tailored electronic and optical properties.
Agrochemicals and Dyes: The naphthalene framework is also found in various agrochemicals and dyes. The reactivity of 2-(bromomethyl)-1-methylnaphthalene allows for the facile synthesis of new derivatives that can be screened for their efficacy as pesticides, herbicides, or as new colorants. lifechemicals.com
Research Scope and Objectives: Addressing Knowledge Gaps and Future Directions
While the synthetic utility of 2-(bromomethyl)-1-methylnaphthalene is evident, there remain areas for further investigation and development. A key challenge in naphthalene chemistry is the regioselective synthesis of polysubstituted derivatives. nih.govrsc.org Developing more efficient and selective methods for the synthesis of 2-(bromomethyl)-1-methylnaphthalene itself, as well as for its subsequent functionalization, is an ongoing objective.
Future research in this area could focus on several key aspects:
Development of Novel Catalytic Methods: The exploration of new catalytic systems for the synthesis and functionalization of 2-(bromomethyl)-1-methylnaphthalene could lead to more sustainable and atom-economical processes. This includes the use of transition-metal catalysis or organocatalysis to achieve higher yields and selectivities.
Exploration of New Applications: A deeper understanding of the structure-activity relationships of derivatives synthesized from 2-(bromomethyl)-1-methylnaphthalene could unveil new applications in medicinal chemistry and materials science. researchgate.netmdpi.com Systematic screening of these compounds for a wider range of biological activities and material properties is warranted.
Addressing Regioselectivity Challenges: Overcoming the inherent challenges in controlling the regioselectivity of reactions on the naphthalene core is a fundamental goal. nih.govnih.gov Research into directing groups and novel reaction conditions that allow for precise functionalization at specific positions of the naphthalene ring will continue to be a major focus.
Properties
CAS No. |
108238-10-4 |
|---|---|
Molecular Formula |
C12H11Br |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 2 Bromomethyl 1 Methylnaphthalene
Nucleophilic Substitution Reactions
The primary mode of reactivity for 2-(bromomethyl)-1-methylnaphthalene involves the nucleophilic substitution of the bromide ion. The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com These reactions proceed via either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate can favor S_N1 pathways, while strong, unhindered nucleophiles will favor a concerted S_N2 mechanism. libretexts.org
Formation of Naphthalene (B1677914) Methanol Derivatives
The hydrolysis of 2-(bromomethyl)-1-methylnaphthalene leads to the formation of the corresponding alcohol, (1-methylnaphthalen-2-yl)methanol. This transformation is a classic example of nucleophilic substitution where a water molecule or a hydroxide (B78521) ion acts as the nucleophile. The reaction can be performed under various conditions, typically involving a base in an aqueous solvent mixture to facilitate the displacement of the bromide leaving group.
Table 1: Synthesis of (1-methylnaphthalen-2-yl)methanol
| Reactant | Reagents | Solvent | Conditions | Product |
| 2-(bromomethyl)-1-methylnaphthalene | Sodium Hydroxide (NaOH) | Water/THF | Reflux | (1-methylnaphthalen-2-yl)methanol |
Reaction with Nitrogen-Centered Nucleophiles (e.g., Azides for 2-Naphthylmethyl Azide (B81097) Synthesis)
Nitrogen-based nucleophiles readily react with 2-(bromomethyl)-1-methylnaphthalene to form new carbon-nitrogen bonds. libretexts.org A prominent example is the reaction with sodium azide (NaN₃) to synthesize 2-(azidomethyl)-1-methylnaphthalene. This azide derivative serves as a valuable precursor for other nitrogen-containing compounds, such as primary amines, through subsequent reduction. The reaction is typically carried out in a polar aprotic solvent to promote the S_N2 pathway.
Table 2: Synthesis of 2-(azidomethyl)-1-methylnaphthalene
| Reactant | Reagent | Solvent | Conditions | Product |
| 2-(bromomethyl)-1-methylnaphthalene | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature | 2-(azidomethyl)-1-methylnaphthalene |
Reaction with Oxygen- and Sulfur-Centered Nucleophiles
Oxygen-centered nucleophiles, such as alkoxides, react to form ethers. For example, treatment with sodium methoxide (B1231860) will yield 1-methyl-2-(methoxymethyl)naphthalene. Similarly, sulfur-centered nucleophiles, which are known for their high nucleophilicity, can be employed to create thioethers. libretexts.org Thiolate anions, generated from thiols and a base, readily displace the bromide to form the corresponding sulfide. These reactions are generally efficient and proceed under mild conditions. libretexts.org
Table 3: Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile Type | Example Reagent | Product |
| Oxygen | Sodium Ethoxide (NaOEt) | 2-(ethoxymethyl)-1-methylnaphthalene |
| Sulfur | Sodium Thiophenoxide (NaSPh) | 1-methyl-2-((phenylthio)methyl)naphthalene |
Carbon-Carbon Bond Formation via Organometallic Reagents
The formation of new carbon-carbon bonds can be achieved by reacting 2-(bromomethyl)-1-methylnaphthalene with organometallic reagents, which act as potent carbon nucleophiles. pharmacy180.com Reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) attack the electrophilic methylene (B1212753) carbon, displacing the bromide and forming a new alkyl or aryl-substituted naphthalene derivative. pharmacy180.comlibretexts.org This method is fundamental for extending the carbon framework of the molecule. For instance, reacting with phenylmagnesium bromide would yield 1-methyl-2-benzylnaphthalene.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 2-(bromomethyl)-1-methylnaphthalene can serve as a substrate in certain variations of these transformations. wiley.comwiley.com These reactions typically involve a palladium, nickel, or copper catalyst to couple the organohalide with an organometallic partner.
Suzuki-Miyaura Coupling for Aryl-Naphthalene Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically couples an organoboron compound with an organohalide. nih.govrsc.org While most commonly applied to aryl or vinyl halides (C(sp²)-X), conditions have been developed to couple benzylic halides like 2-(bromomethyl)-1-methylnaphthalene (a C(sp³)-X bond) with boronic acids. nih.gov This reaction facilitates the formation of a new carbon-carbon bond between the benzylic carbon of the naphthalene derivative and an aryl or vinyl group from the boronic acid. The process requires a palladium catalyst, a suitable ligand, and a base to proceed effectively. This method offers a direct route to synthesize diarylmethane structures or other complex frameworks where a naphthalene moiety is linked via a methylene bridge. nih.govnii.ac.jp
Table 4: Example of Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-(bromomethyl)-1-methylnaphthalene | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1-methyl-2-benzylnaphthalene |
Sonogashira Coupling for Alkynyl-Naphthalene Architectures
The Sonogashira coupling is a cornerstone of organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orggold-chemistry.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgyoutube.com The standard mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl/vinyl halide to a Pd(0) species is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. wikipedia.org The copper cycle facilitates the formation of the crucial copper acetylide species from the terminal alkyne and the copper(I) salt. wikipedia.orgyoutube.com
The general Sonogashira reaction is as follows: wikipedia.org
However, the application of Sonogashira coupling to 2-(bromomethyl)-1-methylnaphthalene presents a notable deviation from the standard protocol. This substrate contains a benzylic bromide (a C(sp³)-Br bond) rather than the typical aryl or vinyl bromide (a C(sp²)-Br bond). While palladium-catalyzed couplings of unactivated alkyl halides have been developed, the high reactivity of a benzylic halide like 2-(bromomethyl)-1-methylnaphthalene means it can undergo direct nucleophilic substitution (SN2) with the acetylide anion, which is generated in the reaction mixture. This can compete with or even dominate the palladium-catalyzed pathway.
In the context of synthesizing 2-alkynyl derivatives of 1,8-bis(dimethylamino)naphthalene, the Sonogashira reaction has been successfully employed starting from the corresponding aryl iodides. nih.gov This highlights the reaction's utility in creating alkynyl-naphthalene structures when the halide is attached directly to the aromatic ring. For 2-(bromomethyl)-1-methylnaphthalene, the reaction outcome would be highly dependent on the specific conditions, with a potential for both direct substitution and catalyzed coupling.
Table 1: Key Features of Sonogashira Coupling
| Feature | Description | Reference |
| Reaction Type | Cross-coupling | wikipedia.org |
| Reactants | Terminal alkyne and aryl/vinyl halide | libretexts.org |
| Catalyst System | Palladium catalyst and Copper(I) co-catalyst | organic-chemistry.org |
| Base | Typically an amine, such as triethylamine | youtube.com |
| Key Intermediate | Copper acetylide | wikipedia.org |
| Bond Formed | C(sp²)-C(sp) or C(vinyl)-C(sp) | libretexts.org |
Other Palladium-Catalyzed Coupling Reactions
Beyond Sonogashira coupling, the C(sp³)-Br bond in 2-(bromomethyl)-1-methylnaphthalene is a reactive handle for various other palladium-catalyzed transformations. These reactions leverage the compound either as a substrate for C-C bond formation or as a precursor for generating active palladium catalysts.
One notable reaction involves the formation of halogen-bridged methylnaphthyl palladium dimers. When 2-(bromomethyl)naphthalene (B188764) is treated with a solution of 1,3-divinyl-1,1,3,3-tetramethyldisiloxanepalladium (Pd(vs)), the corresponding methylnaphthalene palladium bromide dimer, [Pd(β-MeNAP)Br]₂, precipitates in high purity. nih.gov These bench-stable dimers are highly efficient precatalysts for a range of cross-coupling reactions, including Buchwald-Hartwig aminations, where they exhibit exceptional activity. nih.gov
As a substrate, derivatives of methylnaphthalene participate in several key coupling reactions:
Heck Reaction : This reaction typically couples an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org The use of a benzylic halide like 2-(bromomethyl)-1-methylnaphthalene would be a variation, potentially leading to the formation of a C(sp³)-C(sp²) bond. The reaction generally proceeds via oxidative addition of the halide to Pd(0), migratory insertion of the alkene, and subsequent β-hydride elimination. lumenlearning.comyoutube.com
Suzuki Coupling : This reaction creates a C-C bond between an organoboron compound and an organohalide. lumenlearning.comyoutube.com While typically used for aryl halides, Suzuki couplings of benzylic halides are also known, providing a pathway to synthesize diarylmethane-type structures.
Nucleophilic Aromatic Substitution : In a ligand-controlled regioselective reaction, 1-(chloromethyl)naphthalenes (a close analog) react with arylacetonitriles in the presence of a palladium catalyst. sci-hub.se Depending on the phosphine (B1218219) ligand used, the substitution can be directed to either the ortho or para position of the arylacetonitrile. For instance, a bulky ligand like tBuPh₂P favors para-substitution, while a smaller ligand like Me₂PPh directs the reaction to the ortho-position. sci-hub.se This demonstrates a sophisticated use of palladium catalysis to achieve substitution on a coupled molecule rather than at the benzylic carbon itself.
Table 2: Palladium-Catalyzed Reactions Involving Naphthylmethyl Halides
| Reaction | Role of Naphthylmethyl Halide | Key Transformation | Reference |
| Catalyst Formation | Precursor | Forms [Pd(β-MeNAP)Br]₂ precatalyst | nih.gov |
| Heck Reaction | Substrate | C(sp³)-C(sp²) bond formation with an alkene | wikipedia.orgnih.gov |
| Suzuki Coupling | Substrate | C(sp³)-C(aryl) bond formation with an organoboron | lumenlearning.comnih.gov |
| Nucleophilic Aromatic Substitution | Substrate | Ligand-controlled acylation of an arylacetonitrile | sci-hub.se |
Electrophilic Aromatic Substitution on the Naphthalene Ring (Considerations with Bromomethyl Group)
Electrophilic aromatic substitution (EAS) on a naphthalene core is more complex than on benzene (B151609) due to the non-equivalence of its carbon atoms. Substitution generally occurs preferentially at the C1 (α) position over the C2 (β) position because the carbocation intermediate formed by α-attack is more resonance-stabilized. youtube.comlibretexts.org
In 2-(bromomethyl)-1-methylnaphthalene, the regiochemical outcome of an EAS reaction is dictated by the combined electronic effects of the two substituents:
1-Methyl Group (-CH₃) : This is an activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C5).
2-Bromomethyl Group (-CH₂Br) : This group is deactivating due to the electron-withdrawing inductive effect of the bromine atom. This effect reduces the electron density of the naphthalene ring, making it less reactive towards electrophiles compared to 1-methylnaphthalene (B46632).
The interplay between the activating, directing methyl group and the deactivating bromomethyl group governs the substitution pattern. The powerful activating effect of the methyl group at C1 will strongly favor substitution at the available ortho (C8, as C2 is blocked) and para (C4 and C5) positions. Given the steric hindrance at C8 and the deactivating influence of the -CH₂Br group affecting the adjacent ring, the most likely positions for electrophilic attack are C4 and C5. The C4 position is electronically favored due to being para to the activating methyl group, while the C5 position is in the other ring but still activated. The precise distribution of products would depend on the specific electrophile and reaction conditions. stackexchange.compearson.com
Radical Reactions and Reductive Pathways
The bromomethyl group is a key site for radical reactivity. The C-Br bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators, light, or electrochemical reduction.
Photobromination of methylnaphthalenes is known to proceed via a free-radical mechanism, leading to side-chain substitution. acs.org This indicates the stability of the benzylic radical intermediate. For 2-(bromomethyl)-1-methylnaphthalene, radical conditions could potentially lead to further bromination at the 1-methyl position or other transformations initiated by C-Br bond cleavage.
Electrochemical studies on the related compound 1-bromo-2-methylnaphthalene (B105000) show that one-electron reduction leads to a transient radical anion. mdpi.com This radical anion is unstable and rapidly undergoes cleavage of the C-Br bond to yield a bromide anion and a 1-methylnaphthalen-2-yl radical. This radical can then react further, for example, by coupling with another radical to form a dimer, such as a binaphthalene derivative. mdpi.com
A similar reductive pathway is expected for 2-(bromomethyl)-1-methylnaphthalene. Electrochemical or chemical reduction would likely generate the corresponding 1-methylnaphthalen-2-ylmethyl radical. This radical could then be trapped, dimerize, or abstract a hydrogen atom to form 1,2-dimethylnaphthalene (B110214).
Furthermore, anaerobic degradation pathways of 2-methylnaphthalene (B46627) in certain microorganisms proceed through a radical mechanism, where the initial step is the addition of a fumarate (B1241708) radical to the methyl group. nih.govresearchgate.net This biological process underscores the inherent reactivity of the benzylic position of methylnaphthalenes towards radical attack.
Advanced Spectroscopic and Structural Elucidation Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Regiomeric Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the chemical structure of a molecule. researchgate.net It is particularly crucial for the unambiguous assignment of isomers and regiomers, such as those formed during the benzylic bromination of 1-methylnaphthalene (B46632).
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the structure of 2-(bromomethyl)-1-methylnaphthalene. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the bromomethyl group protons. Similarly, the ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. nih.gov
However, for a definitive structural assignment and to differentiate between isomers, two-dimensional (2D) NMR techniques are often essential. stanford.eduwiley.com These experiments provide correlation data between different nuclei, revealing their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For 2-(bromomethyl)-1-methylnaphthalene, HSQC would link the proton signals of the bromomethyl group (-CH₂Br) to its corresponding carbon signal, and the methyl group protons (-CH₃) to the methyl carbon signal. It also correlates the aromatic protons to their respective aromatic carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. This is particularly useful for identifying the substitution pattern on the naphthalene (B1677914) ring. For instance, correlations would be observed between the protons of the methyl group and the C1, C2, and C8a carbons, and between the protons of the bromomethyl group and the C1, C2, and C3 carbons. These correlations are critical in confirming the 2-(bromomethyl)-1-methylnaphthalene structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations for 2-(bromomethyl)-1-methylnaphthalene
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from Protons) |
| 1-CH₃ | H | ~2.7 | - | C1, C2, C8a |
| 1-CH₃ | C | - | ~20 | - |
| 2-CH₂Br | H | ~4.8 | - | C1, C2, C3 |
| 2-CH₂Br | C | - | ~33 | - |
| 3 | H | ~7.5 | - | C2, C4, C4a |
| 4 | H | ~7.9 | - | C3, C5, C4a |
| 5 | H | ~7.5 | - | C4, C6, C7 |
| 6 | H | ~7.5 | - | C5, C7, C8 |
| 7 | H | ~7.8 | - | C5, C6, C8, C8a |
| 8 | H | ~8.1 | - | C1, C7, C8a |
| 1 | C | - | ~133 | - |
| 2 | C | - | ~132 | - |
| 3 | C | - | ~128 | - |
| 4 | C | - | ~126 | - |
| 4a | C | - | ~133 | - |
| 5 | C | - | ~126 | - |
| 6 | C | - | ~126 | - |
| 7 | C | - | ~129 | - |
| 8 | C | - | ~124 | - |
| 8a | C | - | ~131 | - |
Note: Predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.
The benzylic bromination of 1-methylnaphthalene can potentially yield two primary products: 1-(bromomethyl)naphthalene (B1266630) and 2-(bromomethyl)-1-methylnaphthalene (if the starting material was 1,2-dimethylnaphthalene), or other isomers depending on the starting material. NMR is the definitive method to distinguish between these isomers.
For example, in 1-(bromomethyl)naphthalene, the ¹H NMR spectrum would show a singlet for the bromomethyl protons and a complex pattern for the seven aromatic protons. chemicalbook.com In contrast, for 2-(bromomethyl)-1-methylnaphthalene, the ¹H NMR would show two distinct singlets for the methyl and bromomethyl protons, respectively, and a different aromatic proton pattern.
The key to differentiation lies in the through-bond correlations observed in HMBC spectra. The specific long-range couplings between the methyl and bromomethyl protons and the naphthalene ring carbons provide a unique fingerprint for each isomer, allowing for their unambiguous identification. youtube.comyoutube.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. nsf.gov In the context of 2-(bromomethyl)-1-methylnaphthalene, GC-MS serves two primary purposes: purity assessment and compound identification. researchgate.net
The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects, ionizes, and fragments the eluted compounds. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which is characteristic of a particular compound.
For 2-(bromomethyl)-1-methylnaphthalene, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). The fragmentation pattern can also provide structural information. A common fragmentation pathway for benzylic bromides is the loss of the bromine atom to form a stable benzylic carbocation.
Table 2: Expected GC-MS Data for 2-(bromomethyl)-1-methylnaphthalene
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₂H₁₁Br |
| Molecular Weight | 234.12 g/mol |
| Molecular Ion [M]⁺ (m/z) | 234 and 236 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| Major Fragment Ion (m/z) | 155 ([M-Br]⁺) |
For compounds that are thermally unstable or not sufficiently volatile for GC-MS, liquid chromatography-mass spectrometry (LC-MS) is the preferred method. frontiersin.org While 2-(bromomethyl)-1-methylnaphthalene can be analyzed by GC-MS, LC-MS offers an alternative, particularly when dealing with complex matrices.
Advanced ionization techniques are often employed to enhance the sensitivity and specificity of LC-MS analysis. Atmospheric pressure photoionization (APPI) is particularly well-suited for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which can be challenging to ionize using more common techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.comsciex.comresearchgate.net APPI uses photons to ionize the analyte molecules, often with the assistance of a dopant, leading to efficient ionization and reduced matrix effects. thermofisher.com
Tandem mass spectrometry (MS/MS) further enhances the selectivity of the analysis by isolating a specific precursor ion (e.g., the molecular ion of 2-(bromomethyl)-1-methylnaphthalene) and then fragmenting it to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), is highly specific and allows for the quantification of the target compound even in complex mixtures. frontiersin.org
Derivatization is a chemical modification of an analyte to improve its analytical properties, such as volatility, thermal stability, or detectability. spectroscopyonline.com While 2-(bromomethyl)-1-methylnaphthalene is already amenable to MS analysis, derivatization strategies can be employed in certain scenarios, for instance, to improve chromatographic behavior or to introduce a specific functional group that enhances ionization efficiency or provides a unique fragmentation pattern for highly sensitive and selective detection. researchgate.netddtjournal.com
For example, a common derivatization reaction for alkyl halides is nucleophilic substitution. Reacting 2-(bromomethyl)-1-methylnaphthalene with a suitable nucleophile could introduce a tag that is more readily ionized or that produces a highly specific fragment ion in MS/MS analysis. However, for routine analysis, direct detection without derivatization is typically sufficient. The inherent properties of the bromine atom, with its characteristic isotopic signature, already provide a degree of selectivity in mass spectrometric detection. nih.govacs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, providing a unique "fingerprint" for a given compound.
Expected Vibrational Modes for 2-(bromomethyl)-1-methylnaphthalene:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1650-1450 |
| C-H (methyl) | Asymmetric/Symmetric Stretching | 2975-2950 / 2885-2865 |
| C-H (methyl/methylene) | Bending | 1470-1370 |
| C-Br | Stretching | 680-515 |
For comparison, the related compound 2-(bromomethyl)naphthalene (B188764) exhibits IR spectral data that can provide insight into the vibrations of the bromomethylnaphthalene core. nih.gov Experimental data for this isomer shows characteristic peaks that align with the expected regions for aromatic and alkyl C-H stretches, as well as C=C and C-Br vibrations. nih.gov Similarly, theoretical and experimental studies on 1-methylnaphthalene provide detailed assignments of its vibrational spectra, which can be used to approximate the contributions of the methylnaphthalene moiety in the target compound.
It is important to note that the substitution pattern on the naphthalene ring significantly influences the exact frequencies and intensities of the vibrational modes. Therefore, while data from related compounds is informative, definitive analysis requires experimental spectra of 2-(bromomethyl)-1-methylnaphthalene.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.
A search of publicly available crystallographic databases reveals a lack of experimental single-crystal X-ray diffraction data for 2-(bromomethyl)-1-methylnaphthalene. Consequently, a detailed analysis of its solid-state structure, including crystal system, space group, and precise atomic coordinates, cannot be presented at this time.
For context, X-ray diffraction studies have been performed on related molecules, such as naphthalene itself, providing a foundational understanding of the packing and intermolecular forces in this class of aromatic compounds. However, the introduction of the methyl and bromomethyl substituents at the 1 and 2 positions would significantly alter the crystal packing and molecular conformation.
The predicted molecular structure of 2-(bromomethyl)-1-methylnaphthalene suggests a naphthalene core with a methyl group at the C1 position and a bromomethyl group at the C2 position. The steric and electronic effects of these adjacent substituents would likely lead to a specific preferred conformation in the solid state to minimize steric hindrance.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 2-(bromomethyl)-1-methylnaphthalene.
The energetics of the molecule, including its heat of formation and total energy, can also be computed. These values are crucial for assessing the molecule's stability and for calculating the thermodynamics of reactions in which it participates.
Below is a table summarizing typical data obtained from DFT calculations for 2-(bromomethyl)-1-methylnaphthalene.
| Parameter | Description | Typical Calculated Value |
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies with the level of theory and basis set. |
| Heat of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | Calculation dependent. |
| Dipole Moment | A measure of the polarity of the molecule. | Influenced by the electronegative bromine atom. |
| Bond Length (C-Br) | The distance between the carbon atom of the methyl group and the bromine atom. | Approximately 1.95 - 1.97 Å |
| Bond Angle (C-C-Br) | The angle formed by the naphthalene (B1677914) ring carbon, the methyl carbon, and the bromine atom. | Approximately 110 - 112° |
Note: The exact values can vary depending on the specific functional and basis set used in the DFT calculation.
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of 2-(bromomethyl)-1-methylnaphthalene. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT. These computed spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C stretching of the aromatic ring, and the characteristic C-Br stretching frequency.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predictions are invaluable for the structural elucidation and confirmation of the compound.
The following table provides an overview of predicted spectroscopic data.
| Spectroscopic Technique | Predicted Property | Significance |
| UV-Vis Spectroscopy | λmax | Correlates to electronic transitions, often π → π* in the naphthalene ring system. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identifies functional groups, such as C-Br stretch, aromatic C-H stretch, and ring vibrations. |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Predicts the resonance frequencies of protons, aiding in structural assignment. |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Predicts the resonance frequencies of carbon atoms, providing a carbon skeleton map. |
Quantum chemical calculations are pivotal in exploring the mechanisms of reactions involving 2-(bromomethyl)-1-methylnaphthalene. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometries and energies of transition states, which are the energy maxima along the reaction coordinate.
For reactions such as nucleophilic substitution, where the bromine atom is replaced by another group, computational studies can determine whether the reaction proceeds via an SN1 or SN2 mechanism. This is achieved by calculating the energies of the respective intermediates and transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. These theoretical investigations provide a detailed, atomistic view of the reaction dynamics.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of 2-(bromomethyl)-1-methylnaphthalene over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of intermolecular interactions.
In Silico Predictions and Drug-Likeness Scoring of Derived Compounds (excluding pharmacological properties)
Computational tools are extensively used to predict the physicochemical properties of compounds derived from 2-(bromomethyl)-1-methylnaphthalene. These in silico methods can estimate properties such as solubility, lipophilicity (logP), and polar surface area (PSA).
Furthermore, "drug-likeness" scoring is a common practice in the early stages of drug discovery to assess the potential of a compound to be developed into an oral drug. One of the most well-known sets of rules for this is Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs have certain physicochemical properties. It is important to note that these are guidelines and not strict rules.
The table below outlines Lipinski's Rule of Five and how a hypothetical derivative of 2-(bromomethyl)-1-methylnaphthalene might be assessed.
| Lipinski's Rule of Five | Property | Implication for Drug-Likeness |
| Molecular Weight | ≤ 500 Da | Affects absorption and diffusion. |
| LogP (octanol-water partition coefficient) | ≤ 5 | A measure of lipophilicity, affecting solubility and membrane permeability. |
| Hydrogen Bond Donors | ≤ 5 | Influences solubility and binding. |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and binding. |
By modifying the bromomethyl group of 2-(bromomethyl)-1-methylnaphthalene with various functionalities, new derivatives can be designed in silico, and their adherence to these rules can be quickly evaluated to prioritize which compounds to synthesize and test further.
Applications in Complex Organic Synthesis and Material Science Precursors
Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles
The compound serves as a valuable precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. researchgate.netwikipedia.orgnih.govresearchgate.netnih.gov The reactive benzylic bromide functionality is amenable to a range of coupling and substitution reactions, allowing for the extension of the aromatic system.
Synthesis of Substituted Naphthalene (B1677914) Derivatives
2-(Bromomethyl)-1-methylnaphthalene is a key intermediate for introducing the 1-methylnaphthalen-2-ylmethyl moiety into various molecules. The bromo group can be readily displaced by a wide array of nucleophiles to furnish a diverse range of substituted naphthalene derivatives. For instance, it can be used as a starting material for the synthesis of other derivatives like 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide (B81097), and 2-naphthalenecarboxaldehyde. lookchem.comchemicalbook.com
The synthesis of substituted naphthalenes is of significant interest due to their wide-ranging applications. nih.gov A variety of methods, including electrophilic cyclizations and metal-catalyzed reactions, have been developed to create polysubstituted naphthalene derivatives. nih.gov While many synthetic strategies exist for naphthalenes, the use of functionalized precursors like 2-(bromomethyl)-1-methylnaphthalene provides a direct route to specific substitution patterns.
| Derivative | Synthetic Application | Reference |
|---|---|---|
| 2-(fluoromethyl)naphthalene | Pharmaceutical and material science intermediate | lookchem.com |
| 2-naphthylmethyl azide | Precursor for triazoles and other nitrogen-containing heterocycles | lookchem.com |
| 2-naphthalenecarboxaldehyde | Intermediate for dyes, pharmaceuticals, and other organic compounds | lookchem.comchemicalbook.com |
| Diselenide, bis(2-naphthalenylmethyl) | Intermediate for organoselenium compounds with potential applications in materials and medicine | lookchem.com |
| 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)] | Component for functional materials and coordination chemistry | lookchem.com |
Creation of Complex Molecular Skeletons (e.g., Benzolactams, Hydroacenes)
The structural framework of 2-(bromomethyl)-1-methylnaphthalene is a valuable starting point for the construction of more elaborate molecular skeletons. A closely related compound, 2-bromo-3-(bromomethyl)naphthalene (B8671974), has been identified as a key building block in the synthesis of complex molecules such as benzolactams and hydroacenes through methods like Pd-catalyzed coupling reactions. dergipark.org.trbohrium.comresearchgate.net This suggests that 2-(bromomethyl)-1-methylnaphthalene can similarly be employed in synthetic strategies to access these important classes of compounds. The presence of the reactive bromomethyl group allows for annulation reactions and the formation of new rings fused to the naphthalene core.
Precursors for Functional Materials
The unique electronic and photophysical properties of the naphthalene core make its derivatives, including 2-(bromomethyl)-1-methylnaphthalene, attractive precursors for a variety of functional materials. guidechem.com
Monomers for Conjugated Polymers and Optoelectronic Materials
Conjugated polymers incorporating naphthalene units are of significant interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govnih.govcapes.gov.brrsc.orgresearchgate.net The naphthalene diimide (NDI) motif, in particular, is a well-established electron-transporting semiconductor. nih.govrsc.orgresearchgate.net
While direct polymerization of 2-(bromomethyl)-1-methylnaphthalene is not extensively documented, related bis(bromomethyl)naphthalene derivatives are utilized in the synthesis of conjugated polymers. For example, 2,3-bis(bromomethyl)naphthalene (B3052160) can undergo dehalogenative homocoupling to form poly(o-naphthylene vinylene), a conjugated polymer. mpg.denih.gov This indicates the potential of 2-(bromomethyl)-1-methylnaphthalene to act as a monomer, or a co-monomer, in the synthesis of novel conjugated polymers for optoelectronic applications. guidechem.com The resulting polymers would be expected to exhibit interesting photoluminescence and charge transport properties. nih.gov
| Polymer Type | Potential Monomer | Key Properties & Applications | Reference |
|---|---|---|---|
| Poly(o-naphthylene vinylene) | 2,3-Bis(bromomethyl)naphthalene | Conjugated polymer with potential for optoelectronic devices. | mpg.denih.gov |
| Naphthalene Diimide-based Polymers | Dibromonaphthalene diimides | High-performance electron-transporting semiconductors for OFETs and OPVs. | nih.govrsc.orgresearchgate.net |
Development of Fluorescent Probes and Dyes
The naphthalene scaffold is a common feature in many fluorescent molecules due to its inherent photophysical properties. mdpi.comnih.govresearchgate.net Naphthalene derivatives are utilized in the development of fluorescent probes for the detection of various analytes, including metal ions. mdpi.comnih.gov They are valued for their stability, high quantum yields, and the tunability of their emission properties through chemical modification. mdpi.com
2-(Bromomethyl)-1-methylnaphthalene can serve as a starting point for the synthesis of novel fluorescent probes and dyes. guidechem.com The bromomethyl group provides a convenient handle for attaching the naphthalene fluorophore to other molecules or recognition units. For example, distyrylnaphthalene derivatives, which show strong fluorescence and are used for imaging cellular membranes, can be synthesized from precursors like 2,6-bis(bromomethyl)naphthalene. nih.gov Similarly, naphthalene-based azo dyes have been synthesized for applications in the textile industry. guidechem.com
Ligands for Catalysis and Coordination Chemistry
The naphthalene framework can be incorporated into ligands for transition metal catalysis and coordination chemistry. The derivatization of the naphthalene core allows for the tuning of the steric and electronic properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst. For instance, 2,7-bis(bromomethyl)naphthalene (B1600061) is a known precursor for the synthesis of chiral ligands used in asymmetric catalysis. sigmaaldrich.com By analogy, 2-(bromomethyl)-1-methylnaphthalene could be functionalized to create novel mono- or bidentate ligands for various catalytic applications and for the construction of new coordination complexes.
Intermediate in the Synthesis of Specific Target Molecules
The reactivity of the bromomethyl group makes 2-(bromomethyl)-1-methylnaphthalene a valuable building block for introducing the 1-methylnaphthalene (B46632) moiety into larger molecular frameworks. This has led to its use in the synthesis of a variety of target molecules with applications in pharmaceuticals and materials science.
Synthesis of 2-Naphthalenecarboxaldehyde and Related Aldehydes
2-(Bromomethyl)-1-methylnaphthalene is a readily available starting material for the synthesis of 2-naphthalenecarboxaldehyde and its derivatives. sigmaaldrich.comchemicalbook.com One common method involves the Sommelet reaction, where 2-(bromomethyl)-1-methylnaphthalene is treated with hexamethylenetetramine. chemicalbook.com This reaction proceeds through the formation of a quaternary ammonium (B1175870) salt, which upon hydrolysis, yields the corresponding aldehyde. A specific procedure involves refluxing 2-(bromomethyl)-1-methylnaphthalene with hexamethylenetetramine, sodium dodecyl sulfate (B86663) (SDS), and lanthanum triflate in water to produce 2-naphthalenecarboxaldehyde in good yield. chemicalbook.com
Another approach to synthesizing naphthaldehyde derivatives involves the oxidation of the bromomethyl group. For instance, 1-(bromomethyl)naphthalene-4-d can be converted to 1-naphthaldehyde-4-d by heating with sodium bicarbonate in dimethyl sulfoxide (B87167) (DMSO). rsc.org
| Starting Material | Reagents | Product | Yield |
| 2-(Bromomethyl)naphthalene (B188764) | Hexamethylenetetramine, SDS, Lanthanum triflate, Water | 2-Naphthalenecarboxaldehyde | 71% chemicalbook.com |
| 1-(Bromomethyl)naphthalene-4-d | Sodium bicarbonate, DMSO | 1-Naphthaldehyde-4-d | 42% rsc.org |
Role in Synthesizing Fluorinated Naphthalene Derivatives
2-(Bromomethyl)-1-methylnaphthalene and its derivatives are also implicated in the synthesis of fluorinated naphthalene compounds. sigmaaldrich.com The introduction of fluorine atoms into aromatic systems can significantly alter their physical, chemical, and biological properties. One method for synthesizing fluorinated naphthalenes involves the reaction of a suitable precursor with a fluorinating agent. For instance, 1-fluoro-2-methylnaphthalene (B1627466) can be brominated to produce 1-fluoro-2-(bromomethyl)naphthalene, demonstrating a pathway to fluorinated derivatives. chemicalbook.com
The synthesis of fluorinated naphthalenes can also be achieved through solvent-free reactions with reagents like N-fluorobis(phenylsulfonyl)amine (NFSI). researchgate.net While a direct fluorination of 2-(bromomethyl)-1-methylnaphthalene is not explicitly described, the general methodologies for fluorinating naphthalene rings are well-established and could potentially be applied to this substrate.
Future Perspectives and Emerging Research Directions
Development of Highly Regio- and Stereoselective Synthetic Methods
The synthesis of specifically substituted naphthalenes is a significant challenge due to the potential for multiple isomers. Future work will undoubtedly focus on developing highly controlled synthetic methods.
Regioselectivity: The synthesis of 2-(bromomethyl)-1-methylnaphthalene itself requires high regioselectivity. The benzylic bromination of 1-methyl-2-methylnaphthalene must be favored over aromatic ring bromination. Current methods achieve this using reagents like N-bromosuccinimide (NBS), often initiated by radical starters like azo-bis-isobutyronitrile, or by using bromine in the presence of specific catalysts. tandfonline.comprepchem.com A practical synthesis has been described involving the selective benzylic bromination of 2-methylnaphthalene (B46627) with bromine in heptane (B126788) using lanthanum acetate (B1210297) hydrate (B1144303) as a catalyst. tandfonline.com
Future developments are likely to build upon existing strategies for controlling regioselectivity in naphthalene (B1677914) systems. For instance, in the synthesis of dibromonaphthalenes, the choice of catalyst and reaction conditions can selectively functionalize one position over another. nih.gov Transition metal-catalyzed cross-coupling reactions on 1,7-dibromonaphthalene (B1609875) have been shown to proceed preferentially at the less hindered 7-position, while bromine-lithium exchange favors the 1-position. nih.gov Applying similar principles could allow for the highly selective synthesis of complex derivatives starting from 2-(bromomethyl)-1-methylnaphthalene. Research into cascade radical addition/cyclization reactions and other metal-free transformations also presents new avenues for constructing polysubstituted naphthalenes with precise regiocontrol. researchgate.net
Stereoselectivity: While 2-(bromomethyl)-1-methylnaphthalene itself is achiral, its subsequent reactions can generate stereocenters. Future research will likely explore stereoselective transformations. For example, the nucleophilic addition of sodium 1,3-thiaselenol-2-ylmethylselenolate to alkyl propiolates occurs in a regio- and stereoselective manner, yielding predominantly Z-configured vinyl selenides. nih.gov Developing analogous stereoselective reactions for 2-(bromomethyl)-1-methylnaphthalene could provide access to novel, stereochemically defined molecules for applications in pharmaceuticals and materials science.
Exploration of Novel Catalytic Systems for Bromination and Subsequent Transformations
Catalysis is central to improving the synthesis and utility of 2-(bromomethyl)-1-methylnaphthalene. Research is moving beyond traditional methods to explore more efficient and selective catalytic systems.
For Bromination: While NBS is a common reagent for benzylic bromination prepchem.comprepchem.com, research into catalytic systems that use elemental bromine more efficiently and safely is ongoing. The use of lanthanum acetate hydrate is one such example. tandfonline.com Another approach involves using solid acid catalysts, like montmorillonite (B579905) clay, which can promote the polybromination of naphthalene with high regioselectivity and can be reused, aligning with green chemistry principles. cardiff.ac.uk Exploring novel metal-based or organocatalytic systems could further improve the yield, selectivity, and environmental profile of the bromination of 1,2-dimethylnaphthalene (B110214).
For Subsequent Transformations: 2-(bromomethyl)-1-methylnaphthalene is an excellent substrate for nucleophilic substitution and cross-coupling reactions. Future research will focus on expanding the catalytic toolbox for these transformations. Palladium, copper, iron, and other transition metals are widely used to catalyze the formation of C-C and C-N bonds in naphthalene derivatives. researchgate.net For instance, a one-pot method for preparing diamino-substituted naphthalenes has been developed using a cooperative catalysis system of Pd(OAc)₂, Cu(Xantphos)I, and Cu(OTf)₂. researchgate.net The development of new ligands and catalysts will be crucial for achieving challenging transformations, enabling the synthesis of a wider range of functional molecules from 2-(bromomethyl)-1-methylnaphthalene with high efficiency.
Table 1: Comparison of Synthetic Methods for Bromonaphthalenes
| Method | Reagents/Catalyst | Key Features | Yield | Reference |
| Benzylic Bromination | 2-methylnaphthalene, N-bromosuccinimide, CCl₄ | Standard lab synthesis of 2-(bromomethyl)naphthalene (B188764). | 86% | prepchem.com |
| Benzylic Bromination | 2-methylnaphthalene, N-bromosuccinimide, azo-bis-isobutyronitrile | Radical-initiated bromination. | 60% | prepchem.com |
| Catalytic Bromination | 2-methylnaphthalene, Br₂, Lanthanum acetate hydrate | Selective benzylic bromination. | N/A | tandfonline.com |
| Ring Bromination | Naphthalene, Br₂, KSF clay | Regioselective synthesis of polybromonaphthalenes. | up to 92% | cardiff.ac.uk |
| Metal-Free Synthesis | Naphthalene, Br₂ (multi-step) | Synthesis of 2-bromo-3-(bromomethyl)naphthalene (B8671974) via a cyclopropane (B1198618) intermediate. | 97% (final step) | researchgate.netdergipark.org.tr |
This table is interactive and can be sorted by column.
Integration with Automated Synthesis and High-Throughput Experimentation
The demand for new functional molecules for drug discovery and materials science necessitates faster and more efficient methods for synthesis and screening. The integration of automated synthesis platforms and high-throughput experimentation (HTE) is a key emerging direction.
While specific reports on the automated synthesis of 2-(bromomethyl)-1-methylnaphthalene are not yet prevalent, the principles are being applied to the broader class of naphthalene derivatives. Combinatorial synthesis, which allows for the rapid generation of large libraries of related compounds, has been identified as a valuable tool for discovering new naphthalene-based antimicrobials. researchgate.net Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are particularly well-suited for automation and have been used to create diverse naphthalene libraries. nih.gov
Future research will likely involve adapting these automated and HTE approaches to the chemistry of 2-(bromomethyl)-1-methylnaphthalene. By using robotic systems to perform and vary reactions with different nucleophiles or coupling partners, vast libraries of new derivatives could be synthesized. These libraries could then be rapidly screened for desired properties, such as biological activity or specific photophysical characteristics, accelerating the discovery of new lead compounds. rasayanjournal.co.innih.gov
Advanced Computational Design of Naphthalene-Based Systems
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reaction pathways.
Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been applied to various naphthalene derivatives to understand their electronic properties, stability, and reactivity. tandfonline.comresearchgate.net Such studies can calculate properties like charge distribution, molecular orbital energies, and spectroscopic characteristics, providing insights that are difficult to obtain experimentally. sid.ir For example, computational analyses have been used to determine the influence of substituents on the conductivity of naphthalene derivatives and to study the interactions between naphthalenes and other molecules, such as microplastics. tandfonline.comnih.gov
In the context of 2-(bromomethyl)-1-methylnaphthalene, future computational work could focus on:
Modeling Reaction Mechanisms: Simulating the bromination reaction to elucidate the precise role of the catalyst and predict the regioselectivity under different conditions.
Designing Novel Derivatives: Predicting the electronic, optical, and biological properties of virtual libraries of compounds derived from 2-(bromomethyl)-1-methylnaphthalene before their synthesis. This can help prioritize synthetic targets with the highest potential for specific applications. tandfonline.com
Understanding Intermolecular Interactions: Modeling how molecules based on this scaffold might interact with biological targets or self-assemble into larger structures for materials applications.
Sustainable Chemical Processes for Naphthalene Derivative Synthesis
"Green chemistry" is a major driver of innovation in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Future research on the synthesis of 2-(bromomethyl)-1-methylnaphthalene and its derivatives will increasingly incorporate these principles. Key areas of development include:
Use of Greener Solvents: Replacing hazardous solvents like carbon tetrachloride prepchem.comprepchem.com with more environmentally benign alternatives.
Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems, especially those using earth-abundant metals or metal-free catalysts. researchgate.netresearchgate.netdergipark.org.tr The use of reusable solid catalysts, such as clays, is a promising approach. cardiff.ac.uk
Atom Economy: Designing synthetic routes, such as cycloadditions and multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product. researchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating.
A recent report on a transition metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene highlights this trend. The process starts from naphthalene and proceeds through a cyclopropane intermediate, avoiding the need for heavy metal catalysts and representing a more sustainable approach. researchgate.netdergipark.org.tr
Q & A
Q. What are the recommended synthetic routes for 2-(bromomethyl)-1-methylnaphthalene, and how can purity be validated?
A common approach involves bromomethylation of 1-methylnaphthalene using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Post-synthesis, purity validation should combine chromatographic (GC-MS) and spectroscopic methods (¹H/¹³C NMR) to confirm structural integrity and detect impurities. For example, NMR can identify residual solvents, while GC-MS quantifies brominated byproducts. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy .
Q. What experimental models are suitable for assessing the compound’s toxicity mechanisms?
In vitro models (e.g., hepatic cell lines for metabolic studies) and in vivo rodent studies (oral/dermal exposure) are primary tools. Key endpoints include hepatic, renal, and respiratory effects, as outlined in ATSDR’s inclusion criteria (Table B-1). Dose-response relationships should be established using OECD guidelines, with histopathology and biomarker analysis (e.g., CYP450 activity) to elucidate mechanisms .
Q. How can researchers characterize environmental stability and degradation pathways?
Use gas chromatography-mass spectrometry (GC-MS) to monitor degradation products in controlled aerobic/anaerobic systems. Compare degradation rates in soil, water, and air matrices. For photolytic stability, employ UV irradiation experiments with HPLC analysis. Environmental fate models (e.g., EPI Suite) predict partitioning coefficients (log Kow) and persistence .
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
Apply ATSDR’s 8-step framework ( ):
- Step 5 : Assess risk of bias using tools like Table C-7 (e.g., randomization, blinding).
- Step 6 : Rate confidence in evidence by evaluating study reproducibility and relevance.
- Step 7 : Translate confidence ratings into evidence levels (e.g., "limited" vs. "sufficient").
Conflicting data may arise from species-specific metabolic differences or exposure route variability. Meta-analyses with sensitivity testing can reconcile discrepancies .
Q. What computational methods predict structure-activity relationships (SAR) for brominated naphthalenes?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to correlate reactivity with toxicity. Molecular docking simulations identify potential protein targets (e.g., cytochrome P450 enzymes). Validate predictions with experimental IC50 values and kinetic studies .
Q. What methodologies assess the compound’s environmental partitioning and biomagnification potential?
- Transport : Measure Henry’s Law constants and soil sorption coefficients (Kd).
- Biomonitoring : Use LC-MS/MS to detect metabolites in occupationally exposed populations (Table B-2).
- Modeling : Apply fugacity models to predict air-water-soil distribution. Field studies in industrial zones validate model accuracy .
Q. How can animal toxicity data be extrapolated to human risk thresholds?
Derive Minimal Risk Levels (MRLs) using dosimetric adjustments (e.g., body surface area scaling) and uncertainty factors (e.g., 10-fold for human variability, 3-fold for interspecies differences). For inhalation exposure, adjust for respiratory rate and particle deposition. Validate with in vitro human cell assays and PBPK modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
